Hypaconitine
Overview
Description
Hypaconitine is an active diterpene alkaloid derived from Aconitum species . It’s known to inhibit TGF-β1-induced epithelial–mesenchymal transition . It’s also found to be one of the main aconitum alkaloids in Aconitum carmichaelii, which is considered effective on cardiovascular disease .
Molecular Structure Analysis
Hypaconitine has a molecular formula of C33H45NO10 . Its average mass is 615.711 Da and its monoisotopic mass is 615.304321 Da .Chemical Reactions Analysis
There are sensitive methods for measuring Hypaconitine and other Aconitum alkaloids in human body fluids and Aconitum tubers . These methods are important for detecting and quantifying Aconitum alkaloids due to their high toxicity .Physical And Chemical Properties Analysis
Hypaconitine has a molecular weight of 615.71 . It’s stored at -20°C as a powder .Scientific Research Applications
Hypaconitine in Cardiovascular Research
Specific Scientific Field:
Cardiovascular pharmacology and medicine.
Summary:
Hypaconitine (HC) is an alkaloid found in Aconitum carmichaelii (AC), a plant used in traditional Chinese medicine. Despite its high toxicity, HC has been investigated for its potential cardiovascular benefits.
Methods of Application:
Researchers typically administer HC orally to animal models (such as rats) to study its effects on the cardiovascular system. Pharmacokinetic studies involve measuring plasma concentrations of HC after oral administration.
Results and Outcomes:
A study compared the pharmacokinetics of HC in rat plasma after oral administration of pure HC, AC extract, and Sini Decoction (SND), a traditional Chinese formula containing AC. Key findings included:
- Tmax (time to reach maximum concentration), Cmax (maximum concentration), k (elimination rate constant), AUC(0-24) (area under the concentration-time curve from 0 to 24 hours), and AUC(0-∞) (total area under the curve) differed significantly among the groups .
Hypaconitine in Traditional Medicine Formulations
Specific Scientific Field:
Ethnopharmacology and traditional medicine.
Summary:
HC is a key component of traditional Chinese formulas like Sini Decoction.
Methods of Application:
Researchers analyze the composition of traditional formulas containing HC. They investigate synergistic effects with other herbs.
Results and Outcomes:
Traditional formulas, such as SND, combine HC with other herbs to enhance therapeutic effects. These combinations have been used for centuries, but rigorous scientific validation is ongoing .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDOCHXHMJHKRW-VHQVDBNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988763 | |
Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypaconitine | |
CAS RN |
6900-87-4 | |
Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6900-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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